2-(8-Heptadecenyl)-N-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)-4,5-dihydro-1H-imidazole-1-ethylamine
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Overview
Description
2-(8-Heptadecenyl)-N-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)-4,5-dihydro-1H-imidazole-1-ethylamine is a complex organic compound belonging to the class of imidazolines. Imidazolines are known for their surfactant properties and are widely used in various industrial applications, including as corrosion inhibitors, emulsifiers, and fabric softeners .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Heptadecenyl)-N-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)-4,5-dihydro-1H-imidazole-1-ethylamine typically involves the reaction of fatty acids with diethylene triamine under ring closure conditions to form the imidazoline structure. This is followed by further reactions to introduce the heptadecenyl groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures the efficient production of the desired imidazoline compound .
Chemical Reactions Analysis
Types of Reactions
2-(8-Heptadecenyl)-N-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)-4,5-dihydro-1H-imidazole-1-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imidazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original imidazoline compound .
Scientific Research Applications
2-(8-Heptadecenyl)-N-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)-4,5-dihydro-1H-imidazole-1-ethylamine has several scientific research applications:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Mechanism of Action
The mechanism of action of 2-(8-Heptadecenyl)-N-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)-4,5-dihydro-1H-imidazole-1-ethylamine involves its interaction with various molecular targets. The imidazoline ring structure allows it to interact with cell membranes, leading to its surfactant properties. It can also interact with metal surfaces, providing corrosion inhibition by forming a protective layer .
Comparison with Similar Compounds
Similar Compounds
2-(8-Heptadecenyl)-1,3-benzoxazole: Another compound with a similar heptadecenyl group but different ring structure.
2-(8-Heptadecenyl)-4,5-dihydro-1,3-oxazole: Similar in structure but with an oxazole ring instead of an imidazoline ring.
Uniqueness
The uniqueness of 2-(8-Heptadecenyl)-N-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)-4,5-dihydro-1H-imidazole-1-ethylamine lies in its dual imidazoline rings, which provide enhanced surfactant and corrosion inhibition properties compared to similar compounds with single ring structures .
Properties
CAS No. |
4008-41-7 |
---|---|
Molecular Formula |
C44H83N5 |
Molecular Weight |
682.2 g/mol |
IUPAC Name |
2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]-N-[2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethyl]ethanamine |
InChI |
InChI=1S/C44H83N5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-46-37-41-48(43)39-35-45-36-40-49-42-38-47-44(49)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,45H,3-16,21-42H2,1-2H3/b19-17+,20-18+ |
InChI Key |
SHYGBSBJZGNMJT-XPWSMXQVSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC1=NCCN1CCNCCN2C(=NCC2)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NCCN1CCNCCN2CCN=C2CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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